molecular formula C21H31N3O3 B5633967 2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

Cat. No. B5633967
M. Wt: 373.5 g/mol
InChI Key: MJXABFWTAHSSAK-UHFFFAOYSA-N
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Description

Synthesis Analysis

  • The synthesis of 3,9-diazaspiro[5.5]undecane derivatives can be achieved via intramolecular spirocyclization of pyridine substrates, involving in situ activation and intramolecular addition of a β-dicarbonyl nucleophile in the presence of Ti(O i Pr)4 (Parameswarappa & Pigge, 2011).

Molecular Structure Analysis

  • Crystal structure analysis of similar compounds, such as 3,9-di(1H-pyrrol-2-yl)-2,4,8,10-tetraazaspiro[5.5]undecane, provides insights into the molecular arrangement and bonding, including intermolecular hydrogen bonds forming supramolecular structures (Zhu, 2011).

Chemical Reactions and Properties

  • Research on 1,7-diazaspiro[5.5]undecane, a related compound, indicates reactivity with electrophiles to give spirocyclic adducts or tetrahydropyridine derivatives. This reactivity can provide insights into potential chemical reactions of the compound (Cordes et al., 2013).

Physical Properties Analysis

  • No specific studies were found detailing the physical properties of 2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate. However, studies on similar compounds can be referenced for general physical characteristics, such as solubility and melting points.

Chemical Properties Analysis

  • The chemical properties of diazaspiro compounds can be inferred from studies on similar structures. For example, research on the synthesis and photophysical studies of diazaspiro compounds can provide insights into their chemical stability, reactivity, and potential applications in various fields (Aggarwal & Khurana, 2015).

properties

IUPAC Name

2,2-dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H31N3O3/c1-20(2,3)16-27-19(26)23-11-8-21(9-12-23)7-6-18(25)24(15-21)14-17-5-4-10-22-13-17/h4-5,10,13H,6-9,11-12,14-16H2,1-3H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MJXABFWTAHSSAK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)COC(=O)N1CCC2(CCC(=O)N(C2)CC3=CN=CC=C3)CC1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H31N3O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-Dimethylpropyl 3-oxo-2-(pyridin-3-ylmethyl)-2,9-diazaspiro[5.5]undecane-9-carboxylate

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